1-Benzyl-2-(furan-3-yl)piperidine
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Overview
Description
1-Benzyl-2-(furan-3-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a furan ring attached to the second carbon atom of the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-2-(furan-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-(furan-3-yl)piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-Benzyl-2-(furan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Benzyl-2-(furan-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
1-Benzyl-2-(furan-3-yl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(Furan-3-yl)piperidine: Lacks the benzyl group, which may reduce its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-benzyl-2-(furan-3-yl)piperidine |
InChI |
InChI=1S/C16H19NO/c1-2-6-14(7-3-1)12-17-10-5-4-8-16(17)15-9-11-18-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
InChI Key |
VTLBGUCBZSHKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=COC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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